physicochemical properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid
physicochemical properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid
An In-depth Technical Guide on the Physicochemical Properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid
Introduction
(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, also known by synonyms such as (S)-Cyclohexylmandelic acid and (S)-cyclohexylphenylglycolic acid, is a chiral carboxylic acid.[1] It belongs to the class of alpha-hydroxy acids, which are characterized by a hydroxyl group attached to the alpha-carbon of the carboxyl group.[2][3] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably (S)-Oxybutynin, the more active enantiomer used for treating overactive bladder.[1] The specific stereochemistry of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid is essential for the biological activity of the final active pharmaceutical ingredients.[1] Understanding its physicochemical properties is therefore critical for its application in drug development and synthesis.
Physicochemical Properties
The fundamental are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | [4] |
| CAS Number | 20585-34-6 | [1] |
| Molecular Formula | C₁₄H₁₈O₃ | |
| Molecular Weight | 234.29 g/mol | [1][4] |
| Melting Point | 161-163 °C (for racemic mixture) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Computed XLogP3-AA | 3.0 (for racemic mixture) | [4] |
| Topological Polar Surface Area | 57.5 Ų (for racemic mixture) | [4] |
Experimental Protocols
The determination of the involves various standard laboratory procedures. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[6] A sharp melting range typically signifies a pure substance, while impurities tend to lower and broaden the melting range.[7][8]
Protocol: Capillary Method [6][9]
-
Sample Preparation: A small amount of the dry, powdered (S)-Cyclohexyl-hydroxy-phenyl-acetic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate.[9] An initial rapid heating can be done to determine an approximate melting point.[6] Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[8]
Solubility Determination
Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[10][11]
Protocol: Shake-Flask Method [12][13]
-
Preparation: An excess amount of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13] The presence of undissolved solid should be confirmed visually.[13]
-
Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or g/100 g).
pKa Determination
The pKa value is a measure of the acidity of a compound. Several methods can be employed for its determination, including potentiometric titration and UV-Vis spectrophotometry.[12][14]
Protocol: Potentiometric Titration [14]
-
Solution Preparation: A precise amount of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter and electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[12]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentrations in the octanol and aqueous phases at equilibrium.[15]
Protocol: Shake-Flask Method [12][15]
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by mixing and allowing them to separate.[16]
-
Partitioning: A known amount of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[12]
-
Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method like HPLC-UV.[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[15]
Logical Workflow Visualization
(S)-Cyclohexyl-hydroxy-phenyl-acetic acid is a key intermediate in pharmaceutical synthesis. The following diagram illustrates a simplified logical workflow for its synthesis, which often involves the reaction of a mandelic acid derivative with a cyclohexylating agent or a Grignard reaction followed by hydrolysis.[17]
References
- 1. (S)-Cyclohexyl-hydroxy-phenyl-acetic acid | 20585-34-6 | Benchchem [benchchem.com]
- 2. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (+-)-Cyclohexylphenylglycolic acid | C14H18O3 | CID 97700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID | 50896-04-3 [amp.chemicalbook.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. southalabama.edu [southalabama.edu]
- 9. westlab.com [westlab.com]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
